Cyclopentolate Hydrochloride vs. Atropine: Cycloplegic Efficacy Comparison in Pediatric Refraction
In a direct head-to-head parallel-designed interventional study comparing cyclopentolate 1% versus atropine 1% in children aged 4–17 years, the mean spherical equivalent (SE) achieved with atropine was +1.93 ± 2.0 D, compared to +1.75 ± 1.95 D with cyclopentolate [1]. The mean difference between agents was only 0.18 D (95% CI: 0.07 to 0.29 D, P = 0.002), and the two refractions correlated strongly (Pearson's r = 0.975, P < 0.001) [1]. This demonstrates that cyclopentolate attains near-equivalent cycloplegic depth to atropine—the historical gold standard—while avoiding atropine's 1–2 week recovery burden [2].
| Evidence Dimension | Cycloplegic refraction depth (spherical equivalent) |
|---|---|
| Target Compound Data | Cyclopentolate 1%: mean SE = +1.75 ± 1.95 D |
| Comparator Or Baseline | Atropine 1%: mean SE = +1.93 ± 2.0 D |
| Quantified Difference | 0.18 D difference (95% CI: 0.07–0.29 D) |
| Conditions | Parallel-design interventional study; n=67 children aged 4–17 years; retinoscopy under cyclopentolate 1% (2 drops per eye) vs. atropine ointment 1% (twice daily for 3 days) |
Why This Matters
This equivalence in cycloplegic efficacy means cyclopentolate can replace atropine for most diagnostic refraction without the 7–14 day patient downtime, optimizing clinic throughput and patient convenience.
- [1] Comparison of cycloplegia with atropine 1% versus cyclopentolate 1%. Indian J Ophthalmol. 2023;71(12):3633-3636. View Source
- [2] TRC Pharmacology Database. Mydriatics (muscarinic antagonists). Teaching Resource Centre. View Source
